molecular formula C17H25N3O4 B091169 H-Gly-phe-leu-OH CAS No. 15373-56-5

H-Gly-phe-leu-OH

Cat. No. B091169
CAS RN: 15373-56-5
M. Wt: 335.4 g/mol
InChI Key: JPVGHHQGKPQYIL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Gly-phe-leu-OH” is a tripeptide derived from α-lactalbumin . It is also known as GLF . It has been found to inhibit the anticancer agent Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer .


Synthesis Analysis

Peptides can be synthesized by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The active conformation of this peptide is a β turn structure centered on Gly3 and Phe4 . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group which must be free of any intramolecular hydrogen bond in order to be available in the molecular recognition process, are also important .


Chemical Reactions Analysis

The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 335.40 and a molecular formula of C17H25N3O4 . It also has a CAS No. of 103213-38-3 .

Scientific Research Applications

  • Enkephalin Hydrolysis

    H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin) is known for its opioid activity in the brain. Its biological activity diminishes upon hydrolysis by enzymes in rat plasma and brain homogenates, suggesting an important physiological role in the nervous system (Vogel & Altstein, 1977).

  • Serum-Catalyzed Hydrolysis

    Hydrolysis studies of amino acid esters, including phenylalanine (Phe) esters, in human serum, demonstrate the chemical lability of ester bonds and their potential in drug delivery systems (Cho & Haynes, 1985).

  • Analgesic Activity in Mice

    Synthesized Leu-enkephalin, along with Met-enkephalin, has shown analgesic effects in mice, indicating their potential as pain-relieving compounds (Büscher et al., 1976).

  • NMR Studies

    Leu-enkephalin and its fragments have been studied using NMR to understand their behavior in aqueous solutions, providing insights into their structural properties (Karayannis et al., 1990).

  • Synthetic Peptide Immunopharmaceuticals

    Research on synthetic peptides related to β-endorphin, including fragments with Leu and Gly-Phe sequences, has been conducted to study their binding to non-opioid receptors on T lymphocytes (Navolotskaya et al., 2001).

  • Oxidation of Enkephalins

    Studies on the oxidation of enkephalins, including Leu-enkephalin, by reactive oxygen species, provide insights into their stability and biological activity under oxidative stress (Mozziconacci et al., 2012).

  • Biodegradable Polyurethane Scaffolds

    The use of a Gly–Leu linkage in the synthesis of polyurethane for tissue engineering applications has been explored, highlighting the utility of this peptide sequence in biomaterials (Parrag & Woodhouse, 2010).

  • Protease-Catalyzed Peptide Synthesis

    The peptide synthesis involving amino acids like phenylalanine (Phe) and leucine (Leu) under the catalysis of proteases has been investigated, which is significant for understanding enzyme-mediated reactions in biochemistry (Kuhl et al., 1992).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of the peptide .

Future Directions

Peptides have gained widespread popularity for a number of reasons . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications . They are easily accessible not only to chemists, but also to biologists, biochemists, and materials scientists who may not be capable of overcoming the synthetic challenges posed by other non-peptidic small molecules . Therefore, the future directions of this peptide could be in the field of nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGHHQGKPQYIL-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-phe-leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-phe-leu-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-phe-leu-OH
Reactant of Route 3
H-Gly-phe-leu-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-phe-leu-OH
Reactant of Route 5
H-Gly-phe-leu-OH
Reactant of Route 6
Reactant of Route 6
H-Gly-phe-leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.